5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one
Description
5,5-Diphenylimidazolidine-2,4-dione (CAS 57-41-0), also known as phenytoin, is a well-established anticonvulsant drug. Its structure features a hydantoin core with two phenyl substituents at the 5-position, contributing to its lipophilicity and ability to cross the blood-brain barrier (BBB) . Derivatives of this compound are synthesized via alkylation, acetylation, or conjugation with pharmacophores like isatin or benzaldehyde to enhance therapeutic properties .
Properties
CAS No. |
595564-72-0 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one |
InChI |
InChI=1S/C15H12N2O2.C5H5NO/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;7-5-1-3-6-4-2-5/h1-10H,(H2,16,17,18,19);1-4H,(H,6,7) |
InChI Key |
LKQRTLRRXQYXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C1=CNC=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-diphenylimidazolidine-2,4-dione: can be synthesized through the reaction of benzil with urea under acidic conditions . The reaction typically involves heating benzil and urea in the presence of a catalyst such as hydrochloric acid, leading to the formation of the imidazolidine ring.
1H-pyridin-4-one: can be synthesized through the oxidation of 4-pyridone using oxidizing agents like potassium permanganate or hydrogen peroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective oxidation of the pyridine ring.
Industrial Production Methods
Industrial production of 5,5-diphenylimidazolidine-2,4-dione involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography .
For 1H-pyridin-4-one , industrial production often employs catalytic oxidation processes, where catalysts like platinum or palladium are used to enhance the efficiency of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions
5,5-diphenylimidazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
1H-pyridin-4-one: is known for its reactivity in:
Electrophilic substitution: The hydroxyl group activates the pyridine ring towards electrophilic substitution reactions.
Nucleophilic addition: The carbonyl group in 1H-pyridin-4-one can undergo nucleophilic addition reactions.
Common Reagents and Conditions
For 5,5-diphenylimidazolidine-2,4-dione , common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
For 1H-pyridin-4-one , common reagents include electrophiles like bromine and nucleophiles like sodium borohydride . The reactions are often conducted in polar solvents such as ethanol or water .
Major Products Formed
The major products formed from the reactions of 5,5-diphenylimidazolidine-2,4-dione include imides, amines, and substituted derivatives . For 1H-pyridin-4-one , the major products include halogenated pyridones, hydroxylated derivatives, and various substituted pyridones .
Scientific Research Applications
5,5-diphenylimidazolidine-2,4-dione: has significant applications in:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the production of polymers and advanced materials.
1H-pyridin-4-one: is widely used in:
Chemistry: Serves as a precursor for synthesizing various pyridine derivatives.
Biology: Studied for its role in metal chelation and its potential as a therapeutic agent.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s effects on biological pathways are mediated through its ability to interact with proteins and nucleic acids .
1H-pyridin-4-one: exerts its effects through metal chelation, where it binds to metal ions and forms stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer activities . The compound also interacts with cellular targets, such as DNA and proteins, to exert its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
5,5-Diphenylimidazolidine-2,4-dione Derivatives
Structure-Activity Relationships (SAR)
- Lipophilicity : Alkylation (e.g., 3-decyl, 3-benzyl) enhances BBB penetration but may reduce aqueous solubility .
- Electron-withdrawing groups : Chloro or nitro groups at C3/C6 improve anticonvulsant activity by stabilizing binding to GABA-A receptors .
- Conjugation strategies : Isatin or benzaldehyde derivatives introduce planar aromatic systems, aiding intercalation into kinase domains (e.g., EGFR) .
Physicochemical Properties
| Property | Phenytoin | 3-Decyl Derivative | Chloro-Substituted (C3) |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.27 | 418.56 | 320.76 |
| logP | 2.1 | 5.8 | 3.5 |
| Solubility (mg/mL) | 0.02 | <0.01 | 0.15 |
| Half-life (hours) | 6–24 | 12–36 | 8–18 |
1H-Pyridin-4-one and Related Pyridine/Pyridone Derivatives
Key Compounds and Activities
SAR Insights
5,5-Diphenylimidazolidine-2,4-dione Derivatives
Pyridine/Pyridone Derivatives
- Suzuki coupling: Used for aryl-aryl bond formation in 2-amino-pyridine derivatives .
- Cyclocondensation : Pyrazole-carboximidamides synthesized via hydrazine and carbonyl intermediates .
Biological Activity
5,5-Diphenylimidazolidine-2,4-dione;1H-pyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its anticancer, antibacterial, and anticonvulsant properties based on recent studies.
Chemical Structure and Properties
The compound can be represented by the molecular formula and has a molecular weight of 347.4 g/mol. Its structure includes an imidazolidine ring fused with a pyridinone moiety, which is hypothesized to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A derivative of 5,5-diphenylimidazolidine-2,4-dione demonstrated significant growth inhibitory effects against several cancer cell lines, including HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) cells. The average IC50 values for these compounds were found to be 109 μM for compound 13, 59 μM for compound 16, 81 μM for compound 17, and 113 μM for compound 18 .
Mechanism of Action:
- Inhibition of EGFR and VEGFR2: Compound 16 exhibited potent inhibitory activity against EGFR and VEGFR2 with IC50 values of 6.17 μM and 0.09 μM, respectively.
- Induction of Apoptosis: The compound induced caspase-dependent apoptosis and increased reactive oxygen species (ROS) production at concentrations of 5 and 10 μM .
Antibacterial Activity
The antibacterial properties of various derivatives of 5,5-diphenylimidazolidine-2,4-dione have also been explored. A study reported the synthesis of new derivatives that were tested against several bacterial strains. Some derivatives exhibited significant antibacterial activity, indicating the potential for development as antimicrobial agents .
Anticonvulsant Activity
The anticonvulsant effects of hydantoin derivatives have been well documented. The mechanism is primarily attributed to the inhibition of sodium channels in neuronal cells. Studies indicate that these compounds can effectively reduce seizure activity in animal models .
Study on Anticancer Activity
In a study assessing the anticancer effects of synthesized derivatives of 5,5-diphenylimidazolidine-2,4-dione:
- Objective: To evaluate the anticancer efficacy against various human cancer cell lines.
- Findings: Compounds showed varying degrees of cytotoxicity with specific derivatives being more effective against certain cancer types. For instance, derivative compound 16 was particularly effective against breast cancer cells .
Study on Antibacterial Activity
A research project focused on synthesizing new derivatives and evaluating their antibacterial properties:
- Objective: To identify novel antibacterial agents from imidazolidine derivatives.
- Findings: Several synthesized compounds displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Summary Table of Biological Activities
| Activity | Compound | IC50 Value (μM) | Cell Line/Organism |
|---|---|---|---|
| Anticancer | Compound 16 | 6.17 (EGFR) | HeLa, A549, MDA-MB-231 |
| Compound 16 | 0.09 (VEGFR2) | HeLa, A549, MDA-MB-231 | |
| Antibacterial | Various | Varies | Gram-positive/negative bacteria |
| Anticonvulsant | Various | Not specified | Animal models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,5-diphenylimidazolidine-2,4-dione, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of diarylureas with glyoxal derivatives under acidic or basic conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of reactants. For example, demonstrates the use of hexyl-substituted derivatives synthesized via nucleophilic substitution, emphasizing the role of symmetry in crystal packing . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires monitoring by TLC and NMR to detect intermediate byproducts.
Q. How can spectroscopic and crystallographic methods characterize 1H-pyridin-4-one derivatives?
- Methodological Answer :
- NMR : and NMR identify tautomeric forms (e.g., keto-enol equilibria) and substituent effects on pyridinone rings. For instance, highlights hydroxy and amino substituents in pyridin-2-ones, showing distinct downfield shifts for hydroxyl protons (~12 ppm) .
- X-ray Crystallography : Resolves steric effects from phenyl groups in imidazolidinediones. provides bond-length data (e.g., N1–C4 = 1.47 Å) and torsion angles to confirm non-planar conformations .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]) and fragmentation patterns for structural confirmation.
Advanced Research Questions
Q. What computational strategies predict reaction pathways for imidazolidinedione derivatives, and how can experimental data validate these models?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and activation energies. highlights ICReDD’s approach, combining reaction path searches (e.g., GRRM17 software) with experimental validation via kinetic studies .
- Validation : Compare computed Gibbs free energy profiles with experimental Arrhenius plots. Discrepancies may arise from solvent effects or neglected entropic contributions. Adjust computational models using implicit solvent models (e.g., SMD) or ab initio molecular dynamics .
Q. How can factorial design of experiments (DoE) optimize multi-variable synthesis conditions for 5,5-diphenylimidazolidine-2,4-dione?
- Methodological Answer :
- Screening Design : Use a 2 factorial design to test variables (temperature, catalyst loading, solvent polarity). emphasizes minimizing experiments while capturing interactions (e.g., temperature × solvent effects) .
- Response Surface Methodology (RSM) : Central composite designs refine optimal conditions. For example, maximize yield by modeling quadratic terms for reaction time and pH. Statistical parameters (R, adjusted R) ensure model robustness .
- Robustness Testing : Vary factors within ±5% of optimal conditions to assess reproducibility.
Q. How should researchers resolve contradictions between computational predictions and experimental outcomes in pyridinone reactivity studies?
- Methodological Answer :
- Error Source Analysis : Check for overlooked intermediates (e.g., radical species) or inaccurate functional groups in DFT calculations. recommends iterative feedback: recalibrate computational models using experimental kinetic data (e.g., Eyring plots) .
- Experimental Replication : Repeat under inert atmospheres (e.g., N) to exclude oxidation artifacts. For example, identifies air-sensitive intermediates in terpyridine syntheses .
Data Contradiction Analysis
Q. What methodologies address conflicting spectroscopic data in characterizing tautomeric forms of 1H-pyridin-4-one?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic equilibria by cooling samples (e.g., –40°C) to "freeze" tautomers. used VT-NMR to distinguish enol and keto forms in pyridin-2-ones .
- Isotopic Labeling : Introduce deuterium at exchangeable protons (e.g., OH/NH) to simplify splitting patterns.
- Cross-Validation : Compare IR (C=O stretches) and UV-Vis (π→π* transitions) data with computational spectra (TD-DFT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
